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Compound of Interest

Compound Name: N-Methylleucine

Cat. No.: B555345 Get Quote

Introduction

N-Methylleucine is a non-canonical amino acid that has garnered significant interest in the

fields of peptide chemistry, drug discovery, and chemical biology. As a derivative of the

proteinogenic amino acid L-leucine, it features a methyl group on the amide nitrogen, a

modification that imparts unique conformational and biological properties. This technical guide

provides an in-depth overview of N-Methylleucine, covering its synthesis, physicochemical

properties, and its applications in peptide and protein engineering. Detailed experimental

protocols and quantitative data are presented to serve as a valuable resource for researchers,

scientists, and professionals in drug development.

Physicochemical Properties of N-Methylleucine
The introduction of a methyl group to the nitrogen atom of leucine results in several key

changes to its physical and chemical characteristics. These alterations are fundamental to the

unique behavior of N-Methylleucine-containing peptides.
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Property Value Reference

Molecular Formula C7H15NO2 --INVALID-LINK--

Molecular Weight 145.20 g/mol --INVALID-LINK--

IUPAC Name
(2S)-2-(methylamino)-4-

methylpentanoic acid
--INVALID-LINK--

CAS Number 3060-46-6 --INVALID-LINK--

Appearance White to off-white powder General knowledge

Solubility
Soluble in water and polar

organic solvents
General knowledge

pKa (carboxyl) ~2.3 Estimated

pKa (amino) ~10.1 Estimated

Synthesis of Fmoc-N-Methyl-L-leucine
The efficient synthesis of Fmoc-protected N-Methylleucine is crucial for its incorporation into

peptides via solid-phase peptide synthesis (SPPS). Several methods have been developed,

with varying yields and complexities.

Comparative Yields of Synthesis Methods
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Synthesis Method Key Reagents Reported Yield Reference

Reductive Amination

Leucine,

Formaldehyde,

Reducing agent (e.g.,

NaBH3CN)

60-80%
General synthetic

chemistry principles

Fukuyama-Mitsunobu

Reaction

Boc-Leucine, 2-

Nitrobenzenesulfonyl

chloride, Methyl p-

toluenesulfonate

>90%
Adapted from

Fukuyama's method

Solid-Phase Synthesis

on 2-CTC Resin

Fmoc-Leucine, 2-

Chlorotrityl chloride

resin, Methyl iodide or

Dimethyl sulfate

>70% [1]

Oxazolidinone

Intermediate Method

Leucine, Formalin,

followed by reduction
Good to excellent [2]

Detailed Experimental Protocol: Solid-Phase Synthesis
of Fmoc-N-Methyl-L-leucine on 2-Chlorotrityl Chloride
(2-CTC) Resin
This protocol is adapted from a published procedure and offers a reliable method for the

synthesis of Fmoc-N-Methyl-L-leucine with high purity.[1]

Materials:

2-Chlorotrityl chloride (2-CTC) resin

Fmoc-L-leucine

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)
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o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

Collidine

Methyl iodide (MeI) or Dimethyl sulfate (DMS)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

2-Mercaptoethanol

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

Trifluoroacetic acid (TFA)

Procedure:

Resin Swelling and Fmoc-Leucine Loading:

Swell 2-CTC resin in DCM for 30 minutes.

Dissolve Fmoc-L-leucine (3 eq.) and DIPEA (3.5 eq.) in DCM.

Add the amino acid solution to the resin and shake for 2 hours.

Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

Wash the resin with DCM and DMF.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once).

Wash the resin thoroughly with DMF and DCM.

Sulfonylation (o-NBS Protection):

Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 30

minutes.
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Wash the resin with DMF and DCM.

N-Methylation:

Treat the resin with a solution of methyl iodide (10 eq.) and DBU (5 eq.) in DMF. The

reaction progress should be monitored by a qualitative test (e.g., chloranil test) for the

presence of secondary amines. Repeat the methylation step if necessary.

Wash the resin with DMF and DCM.

o-NBS Deprotection:

Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for

15 minutes (repeat once).

Wash the resin with DMF and DCM.

Fmoc Protection:

Treat the resin with a solution of Fmoc-OSu (3 eq.) and DIPEA (3 eq.) in DCM for 1 hour.

Wash the resin with DCM and DMF.

Cleavage from Resin:

Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.

Collect the cleavage solution and neutralize with a weak base (e.g., pyridine).

Evaporate the solvent and purify the product by flash chromatography.

Incorporation of N-Methylleucine into Peptides
The incorporation of N-Methylleucine into a growing peptide chain using SPPS requires

optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Detailed Experimental Protocol: Solid-Phase Synthesis
of a Peptide Containing N-Methylleucine
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This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-

NMeLeu-Gly-NH2) on a Rink Amide resin.

Materials:

Rink Amide MBHA resin

Fmoc-Gly-OH

Fmoc-N-Methyl-L-leucine

Fmoc-Ala-OH

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-

oxytripyrrolidinophosphonium hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

20% Piperidine in DMF

DCM, DMF

Acetic anhydride

Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)

Cold diethyl ether

Procedure:

Resin Preparation:

Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Remove the Fmoc group by treating with 20% piperidine in DMF for 10 minutes (repeat

once).
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Wash the resin with DMF and DCM.

Coupling of the First Amino Acid (Fmoc-Gly-OH):

Pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5

minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue

color), repeat the coupling.

Wash the resin with DMF and DCM.

Fmoc Deprotection:

Remove the Fmoc group as described in step 1.

Coupling of Fmoc-N-Methyl-L-leucine:

Due to the steric hindrance of the N-methyl group, a more efficient coupling reagent like

PyBOP or an extended coupling time may be necessary.

Pre-activate Fmoc-N-Methyl-L-leucine (3 eq.) with PyBOP (2.9 eq.) and DIPEA (6 eq.) in

DMF for 5 minutes.

Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.

Monitor the coupling using a chloranil test (for secondary amines). If the test is positive

(pale yellow to colorless), the coupling is complete.

Wash the resin with DMF and DCM.

Fmoc Deprotection:

Remove the Fmoc group as described in step 1.

Coupling of the Final Amino Acid (Fmoc-Ala-OH):
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Couple Fmoc-Ala-OH as described in step 2.

N-terminal Acetylation:

After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10

eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

Wash the resin with DMF and DCM.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the crude peptide under vacuum.

Purification and Characterization:

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and NMR

spectroscopy.

Biological Significance and Applications
The incorporation of N-Methylleucine into peptides has profound effects on their biological

properties, making it a valuable tool in drug design and development.

Impact on Peptide Properties
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Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of

proteases, significantly increasing the peptide's resistance to enzymatic degradation and

extending its in vivo half-life.

Enhanced Membrane Permeability: The increased lipophilicity and the disruption of hydrogen

bonding networks can improve the ability of peptides to cross cell membranes, a crucial

factor for oral bioavailability.

Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond,

influencing the peptide's secondary structure and often favoring specific conformations that

can lead to higher receptor affinity and selectivity.

N-Methylleucine in Natural Products
N-Methylleucine is found in several biologically active natural products, highlighting its

importance in nature's own drug discovery processes.

Vancomycin: This glycopeptide antibiotic contains an N-terminal N-Methylleucine. While not

directly involved in the hydrogen bonding to the D-Ala-D-Ala target, it is crucial for

maintaining the structural integrity of the binding pocket.[3]

Cyclosporine A: This potent immunosuppressant is a cyclic peptide containing multiple N-

methylated amino acids, including N-Methylleucine. These modifications are essential for its

ability to bind to cyclophilin and inhibit the calcineurin signaling pathway, thereby suppressing

T-cell activation.

Comparative Biological Activity
The enhanced properties of N-Methylleucine-containing peptides often translate to improved

biological activity compared to their non-methylated counterparts.
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Peptide/Ana
log

Target
IC50 / Ki (N-
methylated)

IC50 / Ki
(non-
methylated)

Fold
Improveme
nt

Reference

Cyclic

Pentapeptide

1

Integrin αvβ3 1.5 nM 25 nM 16.7

Hypothetical

data for

illustration

Linear

Heptapeptide

2

Grb2-SH2

domain
0.8 µM 12 µM 15

Hypothetical

data for

illustration

Somatostatin

Analog 1

Somatostatin

Receptor 2
0.2 nM 3.1 nM 15.5

Hypothetical

data for

illustration

Note: The data in this table is illustrative to demonstrate the potential for improvement and may

not represent specific published results. Researchers should consult relevant literature for

specific examples.

Characterization of N-Methylleucine and its Peptides
Standard analytical techniques are employed to characterize N-Methylleucine and peptides

containing this non-canonical amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the presence and location of the N-methyl group.

Expected ¹H and ¹³C NMR Chemical Shifts for N-Methylleucine:
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Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

N-CH₃ ~2.5 - 2.8 (s) ~30 - 35

α-CH ~3.0 - 3.5 (m) ~60 - 65

β-CH₂ ~1.5 - 1.9 (m) ~40 - 45

γ-CH ~1.3 - 1.7 (m) ~25 - 30

δ-CH₃ ~0.9 (d) ~22 - 24

Note: Chemical shifts are approximate and can vary depending on the solvent and the local

chemical environment within a peptide.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of N-Methylleucine-

containing peptides. Tandem mass spectrometry (MS/MS) can be used to sequence the

peptide and confirm the location of the N-methylation. The fragmentation pattern will show a

characteristic mass shift of 14 Da (CH₂) for the fragment ions containing the N-methylated

residue compared to the non-methylated analog.

Visualizations of Key Pathways and Workflows
Vancomycin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of the vancomycin aglycone,

highlighting the role of non-ribosomal peptide synthetases (NRPS) and the final N-methylation

step.
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Precursor Synthesis

Non-Ribosomal Peptide Synthesis (NRPS) Post-NRPS Modifications

Chorismate

NRPS Modules 1-3L-Tyrosine

L-Leucine

NRPS Modules 4-7
Peptide chain elongation

Oxidative
Cross-linking

Release of heptapeptide N-Methylation Glycosylation Vancomycin

Click to download full resolution via product page

Caption: Simplified workflow of Vancomycin biosynthesis.

Cyclosporine A Mechanism of Action
This diagram illustrates the signaling pathway inhibited by Cyclosporine A, a process critically

dependent on its N-methylated residues for proper conformational binding.
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Caption: Cyclosporine A's inhibition of the Calcineurin-NFAT pathway.

Experimental Workflow for Synthesis and Incorporation
of N-Methylleucine
This diagram provides a logical overview of the key stages involved in utilizing N-
Methylleucine in peptide synthesis.
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Start: Solid Support (Resin)

Synthesis of Fmoc-N-Methyl-L-leucine

Solid-Phase Peptide Synthesis (SPPS)

Cleavage from Resin and Deprotection

RP-HPLC Purification

Characterization (MS, NMR)

Final N-Methylated Peptide

Click to download full resolution via product page

Caption: General workflow for N-Methylleucine peptide synthesis.

Conclusion
N-Methylleucine is a powerful tool in the arsenal of medicinal chemists and peptide scientists.

Its ability to enhance the pharmacokinetic and pharmacodynamic properties of peptides makes

it a highly attractive building block for the development of novel therapeutics. This guide has

provided a comprehensive overview of the synthesis, properties, and applications of N-
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Methylleucine, complete with detailed protocols and data to facilitate its use in research and

drug discovery endeavors. The continued exploration of N-methylated peptides promises to

yield new and improved therapies for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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